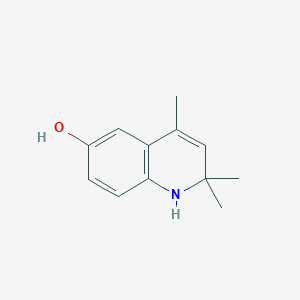

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSINDHMECZQCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344827 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72107-05-2 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

The synthesis of this compound, also known as de-ethylated ethoxyquin (B1671625) (DEQ), can be achieved through several established chemical pathways. These routes primarily adapt the classical methods used for synthesizing the core 1,2-dihydroquinoline (B8789712) structure, such as the Doebner-von Miller reaction, by utilizing a substituted aniline (B41778) precursor. wikipedia.orgsynarchive.com Additionally, the compound is a known oxidative metabolite of the antioxidant ethoxyquin. nih.gov

A primary route to the 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) skeleton involves the acid-catalyzed condensation of an aromatic amine with acetone (B3395972) or its derivatives. google.com For the synthesis of the 6-hydroxy derivative, p-aminophenol is used as the starting aromatic amine. This reaction is a variation of the Skraup-Doebner-von Miller quinoline (B57606) synthesis, which classically employs α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net When acetone is used, it can generate the necessary unsaturated intermediate in situ. One study demonstrated excellent chemoselectivity and a 79% yield for a 6-hydroxy quinoline derivative when 4-aminophenol (B1666318) was used as the aniline source in a Doebner-von Miller type reaction. acs.org

One proposed mechanism for the formation of the dihydroquinoline ring from aniline and acetone begins with the direct condensation of the amine with the ketone to form a Schiff base, or imine. asianpubs.org This initial adduct can then undergo further reactions. The mechanism involves the nucleophilic addition of two aniline molecules to acetone intermediates, followed by cyclization under acidic conditions and the elimination of one aniline molecule to yield the final 2,2,4-trimethyl-1,2-dihydroquinoline monomer. asianpubs.org When p-aminophenol is substituted for aniline, this pathway would theoretically lead to the formation of the corresponding 6-hydroxy derivative.

A more commonly accepted mechanism involves the initial self-condensation of two acetone molecules under acidic conditions to form diacetone alcohol, which then dehydrates to generate mesityl oxide (isopropylidene acetone). asianpubs.org This α,β-unsaturated ketone is the key intermediate that reacts with the aniline derivative (p-aminophenol). wikipedia.org The synthesis proceeds through a nucleophilic conjugate addition (Michael addition) of the p-aminophenol to the mesityl oxide. wikipedia.org This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) and subsequent dehydration to form the stable this compound ring system.

The classical Skraup synthesis, a related method, utilizes the reaction of aniline with glycerol, which dehydrates in the presence of strong acid to form acrylaldehyde (acrolein). slideshare.net The reaction proceeds via a Michael addition of aniline to the acrylaldehyde. A key distinction from the acetone-based synthesis is that acrylaldehyde leads to a dihydroquinoline intermediate that is subsequently oxidized to form a fully aromatic quinoline. slideshare.net In contrast, the reaction with acetone and its derivatives directly yields the more stable 1,2-dihydroquinoline structure without requiring a separate oxidation step. Furthermore, it has been noted that under acidic conditions, aniline and acrylaldehyde will not form a Schiff base but will directly form the quinoline, which differs from the reaction pathway involving acetone. asianpubs.org

While specific methodologies detailing the direct electrochemical oxidation of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) to this compound are not extensively documented in the reviewed literature, the formation of this compound through oxidative de-ethylation is well-established in metabolic studies. Research on the metabolism of ethoxyquin in rats identified de-ethylation as the major metabolic reaction, yielding 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. nih.gov This compound has also been identified as a ubiquitous metabolite of dietary ethoxyquin in Atlantic salmon. nih.gov The biological transformation is an oxidative process, suggesting that similar conversions using chemical or electrochemical oxidation methods are plausible synthetic routes, though they require further investigation.

The condensation reaction between aromatic amines and ketones to form dihydroquinolines is almost invariably catalyzed by an acid. synarchive.com A wide array of catalysts have been proven effective for the synthesis of the parent 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone, and these systems are applicable to syntheses using substituted anilines like p-aminophenol. Research has shown that using substituted anilines in these reactions can result in high yields of the corresponding dihydroquinolines, ranging from 78-98%. google.com

The catalysts employed range from simple Brønsted and Lewis acids to more complex heterogeneous systems. Effective catalysts include iodine, hydrochloric acid, boron trifluoride (often in combination with hydrogen fluoride), and various metal triflates such as scandium(III) triflate and zinc(II) triflate. google.comgoogle.com Heterogeneous catalysts, which offer advantages in separation and reusability, have also been successfully used, including heteropolyacids like silicotungstic acid and micro-meso-macroporous zeolites. google.com

Table 1: Catalytic Systems for 2,2,4-Trimethyl-1,2-dihydroquinoline Synthesis This table summarizes various catalytic approaches for the synthesis of the parent 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone, which are analogous to the synthesis of the 6-hydroxy derivative from p-aminophenol.

Compound Reference Table

Table 2: List of Chemical Compounds

Metabolic Pathways Yielding this compound from Ethoxyquin

In biological systems, this compound is a significant metabolite of the antioxidant ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline). nih.gov Studies in rats have shown that the primary metabolic transformation of ethoxyquin is O-de-ethylation. nih.gov This biochemical reaction removes the ethyl group from the ether linkage at the 6-position of the quinoline ring, yielding the corresponding hydroxylated metabolite, this compound (also referred to as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline or DEQ). nih.govresearchgate.net This de-ethylation pathway is a major route for ethoxyquin metabolism. nih.gov

Chemical Reactions and Derivatization Strategies of this compound

The presence of a phenolic hydroxyl group and a partially saturated heterocyclic ring makes this compound reactive and amenable to various chemical transformations.

The hydroxyl group of this compound is susceptible to oxidation. This reaction leads to the formation of quinone-type derivatives. Specifically, the metabolic oxidation of the 6-hydroxy compound yields 2,2,4-trimethyl-6(2H)-quinolinone, a quinone imine. researchgate.netnih.gov This transformation is a critical step in the metabolic pathway of ethoxyquin and its derivatives. researchgate.net The formation of this quinone imine represents a significant chemical conversion of the parent phenol. nih.gov

The dihydroquinoline ring of this compound can undergo reduction to yield more saturated hydroquinoline derivatives. Standard reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are often used for such transformations. Complete reduction of the double bond within the heterocyclic ring would result in the formation of the corresponding 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol. The creation of such tetrahydroquinoline derivatives from dihydroquinolines demonstrates a key derivatization strategy based on modifying the saturation level of the heterocyclic core. mdpi.com

Table 2: Key Chemical Transformations

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Oxidation | Biological or chemical oxidation | Quinone Imines (e.g., 2,2,4-trimethyl-6(2H)-quinolinone) |

Substitution Reactions and Functional Group Replacement

The structure of this compound offers several sites for substitution reactions, primarily centered on the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can be readily converted into other functional groups, which can serve as precursors for further modifications. For instance, it can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

The aromatic ring itself is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and secondary amine groups. Positions ortho and para to the hydroxyl group (positions 5 and 7) are the most likely sites for electrophiles to attack. However, steric hindrance from the adjacent trimethyl-substituted heterocyclic ring may influence the regioselectivity of these reactions.

In related quinoline systems, nucleophilic substitution has been demonstrated, particularly when a good leaving group is present on the ring. For example, chloro-substituted quinolines undergo nucleophilic displacement with various nucleophiles, including hydrazines, to introduce new functional groups. mdpi.com This principle suggests that if the hydroxyl group of this compound were first converted to a halide or another suitable leaving group, a similar range of functional group replacements would become accessible.

Esterification for Prodrug Design and Enhanced Lipophilicity (e.g., Benzoate Esters)

Esterification of the phenolic hydroxyl group at the C-6 position is a key strategy for modifying the physicochemical properties of this compound. This transformation is particularly relevant in the context of prodrug design, where the goal is to improve characteristics such as membrane permeability and bioavailability. mdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. nih.gov

| Transformation | Reactants | Purpose | Anticipated Outcome |

|---|---|---|---|

| Benzoate Ester Formation | This compound, Benzoyl Chloride, Pyridine (B92270) | Increase lipophilicity; Create a prodrug | Enhanced membrane permeability; Potential for controlled release of the active phenol |

Triflation for Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The conversion of the phenolic hydroxyl group into a trifluoromethanesulfonate (B1224126) group, commonly known as a triflate (-OTf), is a critical step for engaging the molecule in modern cross-coupling reactions. The triflate group is an excellent leaving group, making the C-6 position susceptible to reactions catalyzed by transition metals, most notably palladium.

This transformation enables the use of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govd-nb.info The 6-triflate derivative of 2,2,4-Trimethyl-1,2-dihydroquinoline can be reacted with a wide variety of organoboron compounds (such as aryl or vinyl boronic acids) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction results in the formation of a new C-C bond at the C-6 position, allowing for the introduction of diverse substituents and the synthesis of complex molecular architectures that would be difficult to achieve through other means.

| Step | Typical Reagents | Catalyst/Base | Purpose |

|---|---|---|---|

| 1. Triflation | Triflic anhydride (B1165640) (Tf2O), Pyridine | N/A | Convert the -OH group into an excellent leaving group (-OTf). |

| 2. Cross-Coupling | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4 / K3PO4 | Form a new carbon-carbon bond at the C-6 position. |

Silver-Catalyzed C-N Coupling and Dimerization

Silver-catalyzed reactions provide a unique pathway for the functionalization of 1,2-dihydro-2,2,4-trimethylquinoline derivatives, including C-N bond formation and dimerization. researchgate.net Research has shown that silver salts, such as silver acetate (B1210297) (AgOAc), can effectively catalyze the direct functionalization of a C-H bond, leading to the formation of C,N-linked dimeric structures. researchgate.net

This transformation involves the coupling of two monomer units, where a C-H bond on the aromatic ring of one molecule reacts with the N-H bond of the heterocyclic ring of a second molecule. For example, the dimerization of 6-substituted-1,2-dihydro-2,2,4-trimethylquinolines can result in a C-N bond between the C-8 position of one unit and the N-1 position of another. researchgate.net These mild reaction conditions make silver catalysis an attractive method for synthesizing complex, dimeric quinoline structures. researchgate.net While dimerization of 2,2,4-trimethyl-1,2-dihydroquinoline has also been observed under acidic conditions, the silver-catalyzed method offers a distinct pathway for selective C-N bond formation. google.comrsc.org

Industrial Production Methodologies and Optimization

The industrial production of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is primarily achieved through the acid-catalyzed condensation of an appropriate aromatic amine with acetone or its derivatives (like diacetone alcohol or mesityl oxide). google.comgoogle.com For the synthesis of this compound, the starting aromatic amine would be p-aminophenol.

The reaction is typically carried out in the presence of a catalyst at elevated temperatures. A variety of catalytic systems have been developed and optimized to improve yield, selectivity, and process efficiency. These include:

Homogeneous Acid Catalysts : Traditional methods employ strong acids like hydrochloric acid (HCl) or Lewis acids such as boron trifluoride (BF₃), often in combination with co-catalysts like hydrogen fluoride (B91410) (HF). google.comgoogle.com While effective, these catalysts can be corrosive and difficult to separate from the product mixture.

Heterogeneous Catalysts : Modern industrial processes increasingly favor solid acid catalysts due to their ease of recovery and recyclability. Micro-meso-macroporous zeolites (like H-Y-MMM) have been shown to be effective catalysts for this condensation, allowing for reactions at temperatures ranging from 60–230 °C. google.com The use of heterogeneous catalysts simplifies downstream processing and reduces waste.

Optimization of industrial production focuses on several parameters, including the molar ratio of reactants (aniline derivative to acetone), catalyst concentration, reaction temperature, and reaction time. google.comgoogle.com For instance, using a catalyst system of HF and BF₃, the reaction of aniline with acetone derivatives is typically performed at 80–150 °C with a catalyst amount of 0.005 to 0.1 mole per mole of aniline. google.com

| Catalyst System | Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Homogeneous (Brønsted Acid) | Elevated temperature (~80-100 °C) google.com | Low cost, effective for polymerization google.com | Corrosive, difficult to separate |

| HF and BF3 | Homogeneous (Lewis/Brønsted Acid) | 80-150 °C google.com | High yield of monomeric product google.com | Highly toxic and corrosive |

| H-Y-MMM Zeolite | Heterogeneous (Solid Acid) | 60-230 °C, 5-20% catalyst concentration google.com | Recyclable, non-corrosive, simplified purification google.com | May require higher temperatures |

| Scandium Triflate (Sc(OTf)3) | Homogeneous (Lewis Acid) | Room temperature, microwave irradiation google.com | Mild conditions, high yields google.com | High cost of catalyst |

Biological Activities and Pharmacological Potential

Antioxidant Mechanisms and Oxidative Stress Mitigation

DHQ demonstrates a robust ability to counteract oxidative stress, a detrimental process implicated in the pathogenesis of numerous diseases. Its protective effects are attributed to a combination of direct and indirect antioxidant actions.

Free Radical Scavenging and Lipid Peroxidation Inhibition

DHQ actively participates in the neutralization of harmful free radicals. In studies involving acetaminophen-induced liver injury in rats, DHQ administration was shown to significantly reduce the levels of oxidative stress markers. nih.gov For instance, it lowered the concentrations of 8-hydroxy-2-deoxyguanosine (8-OHdG), a marker of DNA oxidation, and dien conjugates, which are indicators of lipid peroxidation. nih.gov

The antioxidant activity of DHQ is further evidenced by its impact on biochemiluminescence (BCL) parameters, which reflect the intensity of free radical oxidation. In rats with paracetamol-induced liver damage, DHQ treatment led to a decrease in the BCL curve parameters Imax and S, indicating a reduction in the intensity of free radical processes. nih.gov

| Parameter | Control Group | Acetaminophen (B1664979) (AAP) Treated Group | AAP + DHQ (50 mg/kg) Treated Group |

|---|---|---|---|

| Hepatic Dien Conjugates (DC) | Normal Levels | Increased Levels | Reduced Levels |

| Serum Dien Conjugates (DC) | Normal Levels | Increased Levels | Reduced Levels |

| Hepatic 8-OHdG | Normal Levels | Increased Levels | Reduced Levels |

| Serum 8-OHdG | Normal Levels | Increased Levels | Reduced Levels |

Nitroxyl (B88944) Radical Trapping

Beyond its general free radical scavenging capabilities, DHQ has been identified as an effective nitroxyl radical trap. This action is crucial as it prevents the formation of other harmful reactive oxygen species, further contributing to its protective effects against oxidative damage.

Activation of Endogenous Antioxidant Enzymes

A key aspect of DHQ's antioxidant strategy is its ability to bolster the body's own defense systems by enhancing the activity of crucial antioxidant enzymes.

In models of toxic liver injury, the administration of a related compound, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ), led to a promotion in the activation of superoxide (B77818) dismutase. jbr-pub.org.cn This enzyme plays a critical role in the dismutation of superoxide radicals into less harmful molecules. Research has shown that BHDQ also activates the gene transcription of Sod1. jbr-pub.org.cn

Similarly, studies have demonstrated that BHDQ promotes the activation of catalase. jbr-pub.org.cn Catalase is essential for the decomposition of hydrogen peroxide, a byproduct of various metabolic processes that can be toxic at high concentrations.

The activity of glutathione (B108866) peroxidase, an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, is also positively influenced by dihydroquinoline derivatives. In rats with CCl4-induced liver injury, BHDQ was found to promote the activation of glutathione peroxidase. jbr-pub.org.cn Furthermore, it was observed to activate the gene transcription of Gpx1. jbr-pub.org.cn This enhancement of GPx activity contributes significantly to the detoxification of harmful reactive oxygen species and the protection of cellular components from oxidative damage.

| Enzyme | Effect of Dihydroquinoline Derivative (BHDQ) in CCl4-Induced Liver Injury |

|---|---|

| Superoxide Dismutase (SOD) | Promoted Activation |

| Catalase | Promoted Activation |

| Glutathione Peroxidase (GPx) | Promoted Activation |

Modulation of Redox-Sensitive Transcription Factors

The compound exerts its antioxidant effects not only by direct interaction with enzymes but also by modulating key transcription factors that regulate cellular redox homeostasis.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. nih.gov The activation of Nrf2 is a critical mechanism for cellular defense against oxidative stress. Research indicates that BHDQ activates the transcription of antioxidant genes through the Nrf2 pathway. nih.gov This is significant because Nrf2 activation leads to the upregulation of numerous detoxification and antioxidant enzymes, providing a coordinated defense against cellular insults. nih.gov Furthermore, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has also been shown to increase the mRNA expression levels of Nrf2.

The Forkhead box O (FoxO) family of transcription factors plays a crucial role in regulating various cellular processes, including stress resistance, metabolism, and cell apoptosis. nih.govnih.gov FoxO1, in particular, is involved in antioxidant defense. nih.gov Studies have shown that BHDQ activates gene transcription via FoxO1 factors. nih.gov This activation is a key part of the compound's protective mechanism, as FoxO1 can upregulate the expression of antioxidant enzymes like manganese superoxide dismutase and catalase, thus helping to mitigate oxidative stress. nih.gov The administration of the related compound HTHQ has also been linked to an increase in the mRNA expression of Foxo1.

Comparative Antioxidant Efficacy (e.g., vs. Silymarin, α-Tocopherol)

To contextualize the antioxidant potential of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol derivatives, it is useful to compare their efficacy against well-established antioxidants.

A study directly compared the hepatoprotective and antioxidant effects of BHDQ with Silymarin, a flavonoid complex extracted from milk thistle known for its antioxidant properties. jbr-pub.org.cn In a model of CCl4-induced liver injury, BHDQ at a dose of 25 mg/kg body weight was found to be more effective than Silymarin in reducing levels of liver enzymes like ALT and AST. jbr-pub.org.cn Furthermore, BHDQ at a 50 mg/kg dose demonstrated superior antioxidant activity compared to Silymarin across several parameters. jbr-pub.org.cn

| Parameter | BHDQ (50 mg/kg) vs. CCl4 Group | Silymarin vs. CCl4 Group | Comparison (BHDQ vs. Silymarin) |

| Imax (Chemiluminescence) | Significant Change (p<0.001) | Significant Change (p<0.001) | BHDQ more effective (p<0.001) |

| tgα2 (Chemiluminescence) | Significant Change (p<0.001) | Significant Change (p<0.001) | BHDQ more effective (p=0.001) |

| AH activity | Significant Change (p<0.001) | Significant Change (p<0.001) | BHDQ more effective (p=0.009) |

| DC concentration (liver) | Significant Change (p<0.001) | Significant Change (p<0.001) | BHDQ more effective (p=0.01) |

| Citrate level | Significant Change (p<0.001) | Significant Change (p<0.001) | BHDQ more effective (p=0.001) |

Data sourced from a study on CCl4-induced liver damage in rats. jbr-pub.org.cn

While direct comparative studies with α-Tocopherol (a form of Vitamin E) are less available, the mechanisms of action provide a basis for comparison. α-Tocopherol is a potent lipid-soluble antioxidant that primarily acts as a free radical scavenger within cell membranes. researchgate.netnih.gov In contrast, this compound and its derivatives exhibit a broader mechanism that includes not only radical scavenging but also the upregulation of endogenous antioxidant systems through Nrf2 and FoxO1 signaling. nih.gov This dual action suggests a potentially more robust and sustained protective effect.

Anti-inflammatory Properties and Immunomodulation

Chronic inflammation is closely linked to oxidative stress, and compounds with antioxidant properties often exhibit anti-inflammatory effects.

Research has demonstrated that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) possesses significant anti-inflammatory properties. nih.govnih.gov In a model of acetaminophen-induced liver injury, DHQ was shown to reduce the mRNA levels of pro-inflammatory cytokines and the transcription factor NF-κB, which is a master regulator of inflammatory responses. nih.gov The compound also decreased the concentration of immunoglobulin G, suggesting an immunomodulatory effect. nih.gov

Similarly, the related tetrahydroquinoline derivative, HTHQ, has been shown to alleviate inflammation by reducing the expression of the p65 subunit of NF-κB and consequently decreasing the mRNA content of pro-inflammatory genes in the brain tissue of rats with experimental Parkinson's disease. nih.govmdpi.com This reduction in inflammatory markers was associated with a decrease in myeloperoxidase activity, an enzyme indicative of neutrophil infiltration during inflammation. mdpi.com These findings underscore the compound's ability to modulate inflammatory pathways, likely as a consequence of its primary ability to mitigate oxidative stress. nih.govmdpi.com

Reduction of Inflammatory Cytokine Production

This compound has demonstrated the ability to reduce the levels of pro-inflammatory cytokines. nih.govnih.govresearchgate.net In studies involving acetaminophen-induced liver injury in rats, the administration of this compound led to a notable decrease in the messenger RNA (mRNA) content of these inflammatory mediators. nih.govmdpi.com This anti-inflammatory action is a key aspect of its therapeutic potential, suggesting it can mitigate inflammatory processes at a cellular level. nih.gov

Table 1: Effect on Inflammatory Cytokine Production

| Finding | Model | Observed Effect | Source(s) |

|---|---|---|---|

| Reduction of pro-inflammatory cytokine levels | Acetaminophen-induced liver injury in rats | The compound's antioxidant activity reduced the level of pro-inflammatory cytokines. | nih.govnih.govresearchgate.net |

Regulation of NF-κB mRNA

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that plays a crucial role in regulating the immune response to infection and inflammation. nih.govnih.gov Dysregulation of NF-κB is associated with inflammatory diseases. nih.gov Studies have shown that this compound can effectively reduce the synthesis of NF-κB mRNA. nih.govnih.govresearchgate.net This regulatory action on a key inflammatory pathway underscores its anti-inflammatory properties. nih.govmdpi.com The reduction in NF-κB expression contributes to the decreased production of the inflammatory cytokines it controls. mdpi.commdpi.com

Table 2: Regulation of NF-κB

| Finding | Model | Observed Effect | Source(s) |

|---|---|---|---|

| Reduction of NF-κB mRNA | Acetaminophen-induced liver injury in rats | The compound's antioxidant activity led to a reduction in NF-κB mRNA levels. | nih.govnih.govresearchgate.net |

Decreased Immunoglobulin G Concentration

Immunoglobulin G (IgG) is a type of antibody that represents approximately 75% of serum antibodies in humans and is a key component of the humoral immune response. Elevated levels of IgG can be indicative of chronic inflammation or infection. Research has demonstrated that this compound can lead to a decrease in the concentration of immunoglobulin G. nih.govnih.govresearchgate.net In animal models of experimental Parkinson's disease, its administration resulted in a notable decrease in serum IgG content, further supporting its role in modulating the immune system and mitigating inflammatory responses. mdpi.com

Table 3: Effect on Immunoglobulin G (IgG)

| Finding | Model | Observed Effect | Source(s) |

|---|---|---|---|

| Decreased IgG concentration | Acetaminophen-induced liver injury in rats | A reduction in the concentration of immunoglobulin G was observed. | nih.govnih.govresearchgate.net |

Antimicrobial Activity

While the primary focus of available research has been on its anti-inflammatory and antioxidant properties, the broader class of quinoline (B57606) derivatives is known for significant antimicrobial activity. However, specific studies detailing the efficacy of this compound against particular microbial strains and its precise mechanisms of action are not extensively covered in the currently available literature. The following sections outline the general antimicrobial potential attributed to related compounds, which provides a basis for potential future investigation into this compound.

Efficacy Against Bacterial Strains (e.g., MRSA, Escherichia coli)

There is no specific information in the provided search results regarding the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) or Escherichia coli.

Efficacy Against Fungi

There is no specific information in the provided search results detailing the efficacy of this compound against fungal strains.

Proposed Mechanisms: Inhibition of Cell Wall Synthesis and Membrane Disruption

There is no specific information in the provided search results that proposes or confirms the antimicrobial mechanisms of action, such as inhibition of cell wall synthesis or membrane disruption, for this compound. General mechanisms for other antimicrobial agents include targeting the synthesis of the bacterial cell wall peptidoglycan or disrupting the cell membrane, but these have not been specifically attributed to the compound . nih.govveterinaria.unsa.ba

Potential Anticancer Properties

The anticancer potential of dihydroquinoline derivatives is an area of active research. nih.govresearchgate.net While the broader class of compounds has shown promise, the specific effects of this compound are being elucidated.

Currently, there is a lack of specific research data detailing the direct effects of this compound on glioma cells. While various natural and synthetic compounds are being investigated for their anti-glioma properties, the activity of this particular dihydroquinoline derivative in this context remains to be specifically studied.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com this compound has been shown to modulate apoptosis pathways, primarily through its interaction with the caspase cascade. Studies conducted in the context of liver injury demonstrate that the compound can alleviate apoptosis by decreasing oxidative stress. nih.gov

The caspase family of enzymes plays a central role in executing the apoptotic program. rsc.org Caspase-8 is a key initiator of the extrinsic, or death receptor-mediated, pathway, while Caspase-9 initiates the intrinsic, or mitochondrial, pathway. Both pathways converge on the activation of effector caspases, such as Caspase-3, which carry out the final stages of cell death. nih.gov

Research in rat models of acetaminophen-induced liver injury has shown that administration of the toxin leads to a significant increase in the activity of caspases-3, -8, and -9, indicating a rise in apoptosis. nih.gov Treatment with this compound was found to reduce the activity of all three of these caspases. nih.gov This suggests that the compound interferes with both the initiator and effector stages of the main apoptosis pathways. nih.gov

| Caspase | Role in Apoptosis | Effect of Toxin (Acetaminophen) | Effect of this compound Treatment |

|---|---|---|---|

| Caspase-8 | Initiator (Extrinsic Pathway) | Increased Activity | Reduced Activity nih.gov |

| Caspase-9 | Initiator (Intrinsic Pathway) | Increased Activity | Reduced Activity nih.gov |

| Caspase-3 | Effector Caspase | Increased Activity | Inhibited Activity nih.gov |

Modulation of Apoptosis Pathways

Hepatoprotective Effects

The protective effects of this compound on the liver have been demonstrated in studies using animal models of toxin-induced hepatic injury.

Exposure to hepatotoxins like carbon tetrachloride (CCl₄) and acetaminophen is a common experimental method to induce liver damage for studying protective agents. nih.gov It has been demonstrated that this compound exerts hepatoprotective properties in rats with CCl₄-induced liver injury. nih.gov

Similarly, in cases of acetaminophen-induced liver damage, the compound was shown to have a beneficial effect. nih.gov Administration of acetaminophen in rats resulted in elevated serum levels of liver injury markers. Treatment with this compound led to an improvement in these liver marker indices and ameliorated histopathological changes in the liver tissue. nih.gov

The key mechanism of pathogenic action for many liver toxins is the induction of oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of free radicals and the body's ability to counteract their harmful effects through its antioxidant defense systems. This imbalance can damage cellular components, including lipids, proteins, and DNA.

Studies have shown that this compound plays a significant role in regulating redox homeostasis during toxic liver injury. In acetaminophen-treated rats, the compound was found to reduce oxidative stress through its antioxidant activity. nih.gov This led to a normalization of the antioxidant system's function. nih.gov The administration of acetaminophen caused a decrease in the level of reduced glutathione, a crucial cellular antioxidant, and an imbalance in antioxidant enzymes, effects which were counteracted by the compound. nih.gov The hepatoprotective effect of this compound is attributed to this correction of the redox status in the liver of animals under toxic stress. nih.gov

| Parameter | Role/Significance | Effect of Toxin Exposure | Effect of this compound Treatment |

|---|---|---|---|

| Oxidative Stress | Cellular damage mechanism | Increased | Reduced nih.gov |

| Reduced Glutathione (GSH) | Key cellular antioxidant | Decreased Level | Promoted normalization nih.gov |

| Antioxidant Enzymes | Part of the cellular defense system | Imbalanced Function | Promoted normalization of function nih.gov |

Inhibition of Apoptosis and NLRP3 Inflammasome Activity in Liver

Research has demonstrated that this compound (DHQ) possesses significant hepatoprotective properties by mitigating cellular apoptosis and the inflammatory response mediated by the NLRP3 inflammasome. In a study involving rats with acetaminophen-induced liver injury, administration of DHQ led to a marked reduction in the activity of key enzymes involved in the apoptotic cascade. chemdiv.com Specifically, a decrease in the activity of caspase-8 and caspase-9, which are crucial initiators of the extrinsic and intrinsic apoptotic pathways respectively, was observed. chemdiv.com This, in turn, led to the inhibition of the executioner caspase-3, a central mediator of programmed cell death. chemdiv.com

Furthermore, DHQ has been shown to regulate redox homeostasis, which is closely linked to the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. chemdiv.com Studies in models of CCl4-induced liver injury have indicated that DHQ can inhibit the activity of the NLRP3 inflammasome, thereby reducing liver inflammation. chemdiv.com The compound's ability to reduce oxidative stress contributes to this anti-inflammatory effect, leading to improved liver function markers and ameliorated histopathological changes. chemdiv.com

Antitrypanosomal Activity

Derivatives of 1,2-dihydroquinolin-6-ol (B160252) have emerged as a promising class of compounds in the search for new treatments for Human African Trypanosomiasis, also known as sleeping sickness.

In Vitro Efficacy (e.g., against Trypanosoma brucei rhodesiense)

Numerous derivatives of the 1,2-dihydroquinoline (B8789712) scaffold have demonstrated potent activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of African trypanosomiasis. In vitro screening has identified several compounds with low nanomolar to sub-micromolar 50% inhibitory concentrations (IC50). For instance, certain N1-substituted derivatives have displayed IC50 values in the nanomolar range against the STIB900 strain of T. b. rhodesiense, with high selectivity indices. nih.gov One notable derivative, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297), exhibited an IC50 value of 0.014 µM. nih.gov

| Compound | IC50 (µM) against T. b. rhodesiense STIB900 | Selectivity Index |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate | 0.014 | 1700 |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride | Low nanomolar | Not specified |

| 1-(2-Methoxy)benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride | Low nanomolar | Not specified |

In Vivo Efficacy in Murine Models of African Trypanosomiasis

The promising in vitro activity of these compounds has been translated into significant efficacy in animal models of the disease. In a murine model of African trypanosomiasis using Trypanosoma brucei brucei (STIB795 strain), intraperitoneal administration of 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate at a dose of 50 mg/kg/day for four days resulted in a notable prolongation of the lifespan of infected mice to over 14 days, compared to 7.75 days for untreated controls. nih.gov

Furthermore, two hydrochloride salts, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride and 1-(2-methoxy)benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride, were shown to provide cures in an early-stage acute mouse model of the disease when administered intraperitoneally at the same dosage regimen. nih.gov

| Compound | Dosage Regimen (Murine Model) | Outcome |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate | 50 mg/kg/day for 4 days (i.p.) | Lifespan prolonged to >14 days |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride | 50 mg/kg/day for 4 days (i.p.) | Cured in an early treatment acute model |

| 1-(2-Methoxy)benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride | 50 mg/kg/day for 4 days (i.p.) | Cured in an early treatment acute model |

Structure-Activity Relationship Studies in Trypanocidal Derivatives

Synthetic optimization studies have provided valuable insights into the structure-activity relationships (SAR) of these 1,2-dihydroquinoline derivatives. It has been observed that modifications at the N1 position significantly influence the antitrypanosomal activity. nih.gov The introduction of a benzyl (B1604629) group at this position, as seen in the most potent analogs, appears to be crucial for efficacy. nih.govnih.gov

Conversely, modifications at the 6-position have shown varied results. While esterification at this position can yield highly active compounds, 6-ether derivatives have been found to be less active than the lead compounds. nih.gov The conversion of the active dihydroquinolin-6-ols into stable hydrochloride salts has been shown to retain the potent in vitro and in vivo activity, suggesting that an ester prodrug approach may not be necessary to overcome potential instability of the parent phenol. nih.gov The trypanocidal mode of action for these derivatives is thought to involve the induction of oxidative stress within the parasite, as evidenced by the production of reactive oxygen species when T. b. brucei were exposed to these compounds in vitro. nih.gov

Potential as Glucocorticoid Receptor Modulators

Recent research has identified the 1,2-dihydroquinoline molecular scaffold as a novel basis for the development of glucocorticoid receptor (GR) ligands. nih.gov A study focused on this chemical class reported the discovery of compounds with good binding affinity for the GR. nih.gov These novel ligands also demonstrated a favorable selectivity profile against other nuclear hormone receptors. nih.gov This initial finding suggests that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) could potentially be explored for their ability to modulate the glucocorticoid receptor, opening up avenues for the development of new anti-inflammatory agents. nih.gov

Structure Activity Relationship Sar and Mechanistic Insights

Influence of Substituents on Biological Activities

The antioxidant and protective properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol are not arbitrary but are a direct result of the specific arrangement of its chemical substituents. The hydroxyl and trimethyl groups, in particular, are fundamental to its function.

The hydroxyl (-OH) group at the 6-position of the quinoline (B57606) ring is a cornerstone of the molecule's antioxidant capacity. This group acts as a proton donor, a critical function for scavenging harmful free radicals. By donating a hydrogen atom, the 6-hydroxy group can neutralize reactive oxygen species, thereby mitigating oxidative stress. nih.govnih.gov This pronounced antioxidant effect is central to the compound's hepatoprotective and anti-inflammatory properties, as oxidative stress is a key pathogenic mechanism in many forms of cellular injury. nih.govnih.govjbr-pub.org.cn

Structural modification, such as the insertion of a benzoyl group at the nitrogen atom, creates a new derivative named 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BDHQ). nih.gov This modification was designed to prevent the formation of a potentially toxic quinolinone metabolite. nih.gov Studies on BDHQ have demonstrated its significant protective effects against liver injury induced by toxins like carbon tetrachloride. nih.govjbr-pub.org.cn

BDHQ has shown a more pronounced modulatory effect on the body's antioxidant system when compared to other compounds like silymarin. jbr-pub.org.cn It actively promotes the activation of key antioxidant enzymes and influences the genetic transcription of these enzymes through cellular signaling pathways. nih.govresearchgate.net

| Enzyme/Factor | Observed Effect | Reference |

|---|---|---|

| Superoxide (B77818) Dismutase (SOD) | Activation Promoted | nih.govresearchgate.net |

| Catalase | Activation Promoted | nih.govresearchgate.net |

| Glutathione (B108866) Peroxidase (GPx) | Activation Promoted | nih.govresearchgate.net |

| Glutathione Reductase | Activation Promoted | nih.govresearchgate.net |

| Glutathione Transferase | Activation Promoted | nih.govresearchgate.net |

| Sod1 and Gpx1 Gene Transcription | Activated | nih.govresearchgate.net |

Molecular Interactions with Biological Targets

The therapeutic potential of this compound stems from its ability to interact with specific biological molecules and modulate critical cellular pathways, thereby restoring cellular homeostasis.

This compound (DHQ) exerts its effects by influencing the activity of various enzymes. In cases of toxic liver injury, DHQ treatment has been shown to normalize the activity of mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase and NAD-dependent malate (B86768) dehydrogenase, which are crucial for cellular energy metabolism. eco-vector.com The compound also promotes the normalization of the entire antioxidant system's function. nih.govnih.gov This includes indirect effects, such as preserving levels of glutathione (GSH), which is essential for detoxifying harmful metabolites and preventing them from binding to and damaging cellular proteins. nih.gov

| Enzyme | Effect | Reference |

|---|---|---|

| Succinate Dehydrogenase | Activity Normalized | eco-vector.com |

| NAD-dependent Malate Dehydrogenase | Activity Normalized | eco-vector.com |

| Caspase-3 | Activity Reduced | nih.govnih.gov |

| Caspase-8 | Activity Reduced | nih.govnih.gov |

| Caspase-9 | Activity Reduced | nih.govnih.gov |

Beyond individual enzymes, this compound and its derivatives modulate key cellular signaling pathways involved in inflammation, oxidative stress response, and programmed cell death (apoptosis).

The compound has been found to reduce the messenger RNA (mRNA) levels of pro-inflammatory cytokines and the transcription factor NF-κB, a central regulator of inflammation. nih.govmdpi.com By downregulating the NF-κB pathway, it helps to alleviate inflammatory processes. nih.gov Furthermore, it inhibits apoptosis by reducing the activity of initiator caspases (caspase-8 and caspase-9) and the main executioner caspase (caspase-3). nih.govnih.gov

The benzoylated derivative, BDHQ, activates gene transcription for antioxidant enzymes by influencing the Nrf2 and Foxo1 pathways. nih.govresearchgate.net The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

| Pathway | Effect | Outcome | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibited | Reduced Inflammation | nih.govmdpi.com |

| Apoptosis Pathway (Caspases) | Inhibited | Decreased Programmed Cell Death | nih.govnih.gov |

| Nrf2/Foxo1 Pathway | Activated | Enhanced Antioxidant Defense | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and electronic properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. For this compound, while specific computational studies are not extensively available in publicly accessible literature, the principles of molecular modeling can be applied to predict its behavior and properties. Such studies would typically employ methods like Density Functional Theory (DFT) to elucidate various molecular characteristics.

Prediction of Collision Cross Sections (CCS)

The Collision Cross Section (CCS) is a crucial physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is increasingly used in analytical techniques like ion mobility-mass spectrometry for the confident identification of small molecules.

Currently, there are no specific published experimental or computationally predicted CCS values for this compound. However, computational methods are well-established for predicting CCS values for a wide range of small molecules. These predictive models often utilize machine learning algorithms trained on large datasets of experimentally determined CCS values or are based on theoretical calculations that model the interaction between the ion and a buffer gas. Such computational approaches could be applied to this compound to estimate its CCS value, which would be a valuable addition to its analytical characterization data.

Theoretical Studies of Dimeric Structures and Intramolecular Hydrogen Bonding

The structure of this compound, featuring both a hydroxyl (-OH) group and a secondary amine (-NH-) group, suggests the potential for forming both dimeric structures through intermolecular interactions and the presence of intramolecular hydrogen bonds.

Dimeric Structures: Theoretical studies can predict the formation and stability of dimers. For the closely related compound 1,2-dihydro-2,2,4-trimethylquinoline (which lacks the -OH group), the formation of a specific dimer has been identified. This suggests that this compound could also form dimers, likely stabilized by hydrogen bonds involving its hydroxyl and amine groups. Computational studies, such as those employing DFT, could model the potential geometries of these dimers and calculate their binding energies to determine their stability.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. While specific ¹H NMR data for this compound is not widely detailed in publicly available literature, analysis of closely related dihydroquinoline derivatives provides insight into the expected spectral features. For instance, in the ¹H NMR spectrum of a similar compound, 2,2,4-trimethyl-1,2-dihydroquinoline-6,7-diol, the signals for the three methyl groups appear as distinct singlets and a doublet. The protons of the dihydroquinoline ring system produce characteristic signals, including a singlet for the olefinic proton and distinct resonances for the aromatic protons. It is recommended to use techniques like NMR for purity verification of dihydroquinoline derivatives.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separation and identification. High-resolution mass spectrometry (HRMS) can yield the corresponding monoisotopic ions, providing precise mass measurements that confirm the molecular formula. For example, in the analysis of a related diol derivative, LC-MS analysis using an electrospray ionization (ESI) source in positive mode revealed the [M+H]⁺ ion, confirming its molecular weight. This technique is also recommended for the purity verification of dihydroquinoline derivatives.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or biological matrices and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of dihydroquinoline derivatives. The selection of the column, mobile phase, and detector is critical for achieving optimal separation. A typical HPLC setup for a related compound, 2,2,4-trimethyl-1,2-dihydroquinoline-6,7-diol, involved a Poroshell 120 EC-C18 column with a gradient mobile phase consisting of 0.1% formic acid in acetonitrile (B52724) and 0.1% formic acid in water. This methodology allows for the effective separation and purity assessment of the compound. HPLC is a recommended technique for verifying the purity of such derivatives.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. While specific UPLC methods for this compound are not extensively documented, the principles of method development would follow those of HPLC, adapting for the smaller particle size of the stationary phase and the higher pressures used in UPLC systems.

In Vitro Assays for Biological Activity Quantification

A variety of in vitro assays are utilized to quantify the biological activities of this compound, particularly its antioxidant and anti-inflammatory properties.

The antioxidant capacity of this compound can be assessed through several established assays. These include measuring its ability to scavenge reactive oxygen species (ROS). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are also commonly employed to evaluate antioxidant potential.

To investigate its anti-inflammatory effects, researchers can utilize assays that measure the activity of key inflammatory mediators. For instance, the activity of caspases, which are proteases involved in apoptosis and inflammation, can be determined using specific assay kits. Studies have shown that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline can reduce the activity of caspase-8 and caspase-9. Furthermore, its impact on inflammatory signaling pathways can be assessed, for example, by measuring its effect on the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. Luciferase reporter assays can be used to quantify the transcriptional activity of signaling molecules like FoxO1, which is involved in the antioxidant response.

Reactive Oxygen Species (ROS) Scavenging Assays

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, an overproduction of ROS can lead to oxidative stress, a condition implicated in cellular damage and various pathological states. Assays to measure the ROS scavenging ability of a compound are crucial for determining its antioxidant potential.

Common methods for evaluating in vitro antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

DPPH Assay: This method utilizes the stable free radical DPPH, which has a deep violet color in solution. ugm.ac.id When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. ugm.ac.ide3s-conferences.org The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. e3s-conferences.org

ABTS Assay: In this assay, ABTS is converted to its radical cation (ABTS•+) by reaction with an oxidizing agent like potassium persulfate. ugm.ac.idmdpi.com The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to quantify the radical scavenging activity. ugm.ac.id The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com

While the antioxidant and ROS-scavenging properties of quinoline (B57606) derivatives are subjects of scientific interest, specific IC50 data for this compound from DPPH or ABTS assays are not detailed in the currently available research literature.

Luciferase Reporter Assays for FoxO1 Transcriptional Activity

The Forkhead box O (FOXO) family of transcription factors, including FoxO1, plays a critical role in regulating the expression of genes involved in stress resistance, metabolism, and apoptosis. nih.gov The transcriptional activity of FoxO1 is a key indicator of its functional status. Luciferase reporter assays are a widely used, sensitive, and highly reproducible method for quantifying this activity. nih.govresearchgate.net

The principle of this assay involves the use of a plasmid vector containing the firefly luciferase gene downstream of a promoter that has specific DNA binding sites for the transcription factor of interest (in this case, FoxO1). nih.govnih.gov When this reporter plasmid is introduced into cells, the expression of luciferase is directly dependent on the binding and activity of FoxO1 on the promoter.

The cells are then treated with the test compound. If the compound enhances FoxO1 activity, more luciferase protein is produced. Upon addition of the substrate, luciferin, the luciferase enzyme catalyzes a bioluminescent reaction, producing light that can be precisely measured with a luminometer. nih.gov Often, a second reporter, such as Renilla luciferase, is co-transfected to serve as an internal control to normalize for transfection efficiency and cell viability. researchgate.net

Studies indicate that derivatives of this compound may modulate the expression of FoxO1. However, specific research findings detailing the use of luciferase reporter assays to quantify the direct effect of this compound on FoxO1 transcriptional activity have not been reported in the available literature.

Minimum Inhibitory Concentration (MIC) for Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period. This assay is a gold standard for assessing the antimicrobial efficacy of a compound.

The determination of MIC is typically performed using broth microdilution methods. In this procedure, a series of two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation under appropriate conditions, the plates are visually inspected for turbidity, or the optical density is measured, to identify the lowest concentration of the compound at which no growth is observed.

While various quinoline-based derivatives have been synthesized and tested for antimicrobial properties against a range of pathogens, with some showing significant activity, specific MIC values for this compound against common bacterial or fungal strains are not presently available in published studies. mdpi.com

Biochemiluminescence Indicators for Oxidative Stress (e.g., Diene Conjugates)

Biochemiluminescence (BCL) is the emission of light resulting from chemical reactions occurring in biological systems, often involving free radical processes. Measuring BCL can serve as an indicator of the intensity of oxidative stress. In studies of liver injury, an increase in BCL parameters points to heightened oxidative processes. nih.gov

One key group of markers for lipid peroxidation, a major consequence of oxidative stress, is diene conjugates (DC). These are primary products formed when polyunsaturated fatty acids in cellular membranes are attacked by free radicals. Their quantification is a reliable method for assessing oxidative damage. The level of diene conjugates is typically determined spectrophotometrically after extraction from tissue or serum with organic solvents like heptane (B126788) and isopropanol. nih.gov

In a study investigating acetaminophen-induced liver injury in rats, the administration of this compound (DHQ) was shown to significantly reduce the levels of these oxidative stress markers. nih.gov

Research Findings: In rats with acetaminophen-induced liver damage, there was a marked increase in both hepatic and serum concentrations of diene conjugates, alongside a rise in biochemiluminescence indicators. Treatment with DHQ led to a significant decrease in these parameters, demonstrating its ability to mitigate oxidative stress. nih.gov

| Parameter | Control Group | Acetaminophen (B1664979) (AAP) Group | AAP + DHQ Group |

|---|---|---|---|

| Diene Conjugates (Liver, nmol/mg protein) | 1.18 ± 0.09 | 2.84 ± 0.21 | 1.55 ± 0.12 |

| Diene Conjugates (Serum, nmol/mL) | 1.24 ± 0.10 | 3.11 ± 0.25 | 1.68 ± 0.14 |

Data derived from studies on acetaminophen-induced liver injury models. nih.gov The values represent the mean ± standard error. DHQ administration significantly reduced the elevated levels of diene conjugates caused by acetaminophen toxicity.

Caspase Activity Assays for Apoptosis Quantification

Caspases are a family of cysteine proteases that play essential roles in programmed cell death, or apoptosis. The quantification of their activity is a direct measure of the extent of apoptosis occurring in a cell population. Key caspases in the apoptotic cascade include initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), and effector caspases, like caspase-3, which execute the final stages of cell death. nih.gov

Caspase activity is commonly measured using commercially available assay kits. These assays typically employ a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter molecule. When the active caspase cleaves the substrate, the reporter molecule is released, generating a signal that can be quantified using a spectrophotometer or fluorometer. The intensity of the signal is directly proportional to the caspase activity in the cell lysate.

Research Findings: In the context of acetaminophen-induced hepatotoxicity, a model known to involve programmed cell death, the activity of caspases-3, -8, and -9 was significantly elevated. nih.gov The administration of this compound (DHQ) was found to markedly reduce the activity of these key apoptotic enzymes, indicating its anti-apoptotic properties. nih.gov This reduction in caspase activity suggests that the compound interferes with both the ligand-induced (extrinsic) and mitochondrial (intrinsic) pathways of apoptosis. nih.gov

| Parameter (Activity, pmol/min/mg protein) | Control Group | Acetaminophen (AAP) Group | AAP + DHQ Group |

|---|---|---|---|

| Caspase-3 Activity | 11.5 ± 0.9 | 38.7 ± 3.1 | 18.2 ± 1.5 |

| Caspase-8 Activity | 9.8 ± 0.8 | 29.4 ± 2.4 | 14.6 ± 1.2 |

| Caspase-9 Activity | 10.2 ± 0.8 | 33.1 ± 2.7 | 16.3 ± 1.3 |

Data derived from studies on acetaminophen-induced liver injury models. nih.gov The values represent the mean ± standard error. DHQ treatment significantly attenuated the increase in caspase-3, -8, and -9 activity induced by acetaminophen.

Toxicological Considerations and Safety Profile

Acute Toxicity Studies (Oral, Dermal)

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. For 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, data from closely related compounds provide insights into its acute toxicity profile.

A study on the prenatal developmental toxicity of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMDHQ) in rats involved oral administration at doses of 50, 100, 200, and 400 mg/kg. nih.govresearchgate.net While the primary focus was on developmental effects, these doses provide an indication of the levels at which toxicity may occur.

Regarding dermal toxicity, a study on a product containing oligomers of 2,2,4-trimethyl-1,2-dihydroquinoline reported a dermal LD50 of > 5,010 mg/kg in rabbits, indicating low acute dermal toxicity. wa.gov

Table 1: Acute Toxicity Data for Related Compounds

| Compound | Test | Species | Route | Results |

|---|---|---|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinoline (TMDHQ) | Prenatal Developmental Toxicity | Rat | Oral | Doses up to 400 mg/kg administered nih.govresearchgate.net |

| Oligomers of 2,2,4-trimethyl-1,2-dihydroquinoline | Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 5,010 mg/kg wa.gov |

Skin and Eye Irritation

The potential for a chemical to cause skin and eye irritation is a key aspect of its safety assessment.

Studies on a product containing oligomers of 2,2,4-trimethyl-1,2-dihydroquinoline suggest it may cause skin irritation with prolonged exposure. haz-map.com A safety data sheet for a product containing polymerized 2,2,4-trimethyl-1,2-dihydroquinoline also indicates that it may cause eye irritation. haz-map.com

An eye irritation study on the related compound ethoxyquin (B1671625) in New Zealand white rabbits resulted in a mean conjunctivae score of 0.444 out of a possible 2, with the effects being fully reversible within 96 hours. wa.gov

Potential for Allergic Skin Reaction/Sensitization

Skin sensitization, or allergic contact dermatitis, is an immune-mediated reaction to a substance. Patch testing in humans has indicated that 2,2,4-trimethyl-1,2-dihydroquinoline can cause contact allergy. chemotechnique.se The European Food Safety Authority notes that the related compound, ethoxyquin, is considered a skin sensitizer (B1316253). unimi.it

The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals. nih.govcdc.gov This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. A stimulation index (SI) of three or greater is typically considered a positive result, indicating that the substance is a sensitizer.

Respiratory Irritation from Inhalation

Information on the respiratory irritation potential of this compound is limited. However, a safety data sheet for a product containing the polymerized form, poly(2,2,4-trimethyl-1,2-dihydroquinoline), indicates that it may cause mechanical irritation to the respiratory tract. haz-map.com

Gastrointestinal Distress

Effects on Preexisting Medical Conditions

There is limited direct evidence on how this compound might affect preexisting medical conditions. However, studies on the hepatoprotective effects of this compound in models of acetaminophen-induced liver injury suggest it may have a protective role in certain liver conditions due to its antioxidant properties. nih.goveco-vector.com Conversely, the parent compound, ethoxyquin, has been associated with adverse effects that make it unsuitable for human use as a hepatoprotector. nih.gov Individuals with known allergies to quinoline (B57606) derivatives may be at an increased risk of allergic reactions. chemotechnique.se

Comparative Toxicity with Related Compounds (e.g., Ethoxyquin vs. This compound)

Ethoxyquin is a structurally related antioxidant that is metabolized in the body. One of its metabolites is 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. semanticscholar.org The European Food Safety Authority (EFSA) has extensively reviewed the safety of ethoxyquin and concluded that while ethoxyquin itself is not genotoxic, concerns remain about some of its oxidation products and impurities, such as p-phenetidine. unimi.it EFSA considers ethoxyquin to be a potential skin sensitizer and an irritant to the eyes and mucous membranes. unimi.it

In contrast, this compound has demonstrated antioxidant and anti-inflammatory properties in studies of acetaminophen-induced liver injury in rats, suggesting a potentially more favorable safety profile in this context compared to ethoxyquin, which is not considered suitable for human use as a hepatoprotector due to adverse effects. nih.gov

Environmental Ecotoxicity (Aquatic Organisms)

The environmental impact of this compound on aquatic ecosystems is a critical area of toxicological consideration. While specific ecotoxicity data for this particular compound is limited in publicly available literature, valuable insights can be drawn from studies on its close structural analog, 2,2,4-Trimethyl-1,2-dihydroquinoline (TMDHQ), and other related quinoline derivatives. This data provides a foundational understanding of the potential risks this class of compounds poses to aquatic life.

Research into the aquatic toxicity of TMDHQ has indicated a notable level of hazard to certain aquatic organisms. For instance, the compound has been classified as having a high acute aquatic toxicity. wa.gov This classification is based on experimental results with surrogate organisms, which have shown lethal or effective concentrations (L/EC50) as low as 2 mg/L for sensitive species like daphnia. wa.gov

Further studies on the oligomers of TMDHQ have provided more specific endpoints. In tests with the freshwater invertebrate Daphnia magna, a 48-hour median effective loading level (EL50) was determined to be 56 mg/L. wa.gov For fish, specifically the zebrafish (Danio rerio), the 96-hour 10% lethal loading level (LL10) was found to be greater than 100 mg/L, suggesting a lower acute toxicity to this vertebrate species compared to invertebrates. wa.gov It is important to note that chronic aquatic toxicity data for TMDHQ is not as comprehensive, with experimental data available for only a single trophic level. wa.gov

Broader studies on quinoline and its hydroxylated derivatives offer additional context. Research has shown that while parent quinoline compounds may have a more pronounced effect on algae, their hydroxylated metabolites can exhibit greater toxicity towards invertebrates such as Daphnia magna. nih.gov The highest ecotoxic potential for this class of compounds has often been observed in the Vibrio fischeri luminescence-inhibition assay, a common method for assessing acute aquatic toxicity. nih.gov For example, 2-hydroxyquinoline (B72897) has a reported EC50 value of 63.4 mg/L in daphnia and a significantly more potent 0.9 mg/L in the Aliivibrio fischeri assay. researchgate.net

These findings underscore the importance of considering the broader toxicological profile of related compounds when assessing the potential environmental risk of this compound. The available data on TMDHQ and other hydroxylated quinolines suggest that invertebrates may be particularly susceptible, and that different aquatic species can exhibit varying degrees of sensitivity.

Aquatic Ecotoxicity Data for Related Compounds

| Compound | Organism | Test Type | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinoline (TMDHQ) Oligomers | Daphnia magna (Water Flea) | 48-hour Mobility | EL50 | 56 mg/L | wa.gov |

| 2,2,4-Trimethyl-1,2-dihydroquinoline (TMDHQ) Oligomers | Danio rerio (Zebrafish) | 96-hour Mortality | LL10 | > 100 mg/L | wa.gov |

| 2-Hydroxyquinoline | Daphnia magna (Water Flea) | Acute Immobilization | EC50 | 63.4 mg/L | researchgate.net |

| 2-Hydroxyquinoline | Aliivibrio fischeri (Bacterium) | Luminescence Inhibition | EC50 | 0.9 mg/L | researchgate.net |

Applications in Advanced Materials and Other Fields

Use as Antioxidants in Polymer Science

The polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) is a widely utilized amine antioxidant in the polymer industry, valued for its ability to protect elastomers from degradation.

Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline is a general-purpose antioxidant suitable for a wide array of elastomers. It is effective in stabilizing natural rubber and synthetic rubbers such as chloroprene (B89495) rubber, styrene-butadiene rubber (SBR), and nitrile-butadiene rubber (NBR). Its primary function is to react with and neutralize free radicals and broken polymer chain ends that are formed during oxidation, thereby preventing the propagation of degradative reactions and preserving the physical properties of the rubber.

A study on SBR composites involved the synthesis of novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline. When these synthesized polymers were added to SBR at a concentration of 1 part per hundred of rubber (phr), they exhibited high antioxidant activity. For instance, a hydrazide derivative showed the highest efficiency, with a retained tensile strength of 86.66% after seven days of aging, compared to 71.97% for the commercial TMQ and 50.27% for the unstabilized rubber.

Table 1: Antioxidant Efficiency in Styrene-Butadiene Rubber (SBR) Vulcanizates

| Vulcanizate Sample | Retention of Tensile Strength after 7 Days of Aging (%) |

|---|---|

| Blank (Unstabilized) | 50.27 |

| Commercial TMQ | 71.97 |

| Ester Derivative | 80.90 |

| Hydrazide Derivative | 86.66 |

| Oxadiazole Derivative | 80.15 |

| Triazole Derivative | 72.99 |

This antioxidant provides excellent protection against aging caused by heat and oxygen. The mechanism of action involves the formation of a stable nitroxide radical that effectively scavenges free radicals, terminating the oxidative chain reaction. Furthermore, it demonstrates a strong inhibitory effect on the catalytic oxidation of rubber by metal ions, such as copper and nickel. This dual-action protection makes it a valuable stabilizer in applications where rubber products are exposed to both high temperatures and potential metal contaminants.

The utility of dihydroquinoline-based antioxidants extends to other polymer systems, including Ethylene Propylene Diene Monomer (EPDM) rubber. Research has shown that novel polyaniline compounds, when compared to commercial 2,2,4-trimethyl-1,2-dihydroquinoline, exhibited improved oxidative properties in EPDM samples. While specific data on its use in cross-linked polyethylene (B3416737) (PEX) is less detailed in the provided context, the general principles of antioxidant function in polymers suggest its potential applicability in protecting PEX from oxidative degradation, which is a known issue.

The polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline typically consists of a mixture of oligomers (dimers, trimers, and tetramers). This higher molecular weight and polymeric nature result in low volatility and reduced migration within the rubber matrix. This low diffusive loss is a key advantage, as it ensures that the antioxidant remains within the polymer for a longer duration, providing sustained long-term protection against thermal aging. This characteristic is particularly beneficial for rubber products intended for use in high-temperature environments or for applications requiring a long service life.

Synthetic Intermediate for Various Antioxidants

2,2,4-Trimethyl-1,2-dihydroquinoline serves as a precursor for the synthesis of new antioxidant derivatives. Through chemical modification, various functional groups can be introduced into the TMQ structure to create novel compounds with potentially enhanced antioxidant activity or other desirable properties. For example, TMQ has been chemically modified to produce ester, hydrazide, oxadiazole, and triazole derivatives, which have been evaluated as effective antioxidants for styrene-butadiene rubber composites. This demonstrates its role as a versatile platform for developing a range of specialized antioxidants.

Research Reagent in Fluorescent Dye Synthesis

Derivatives of dihydroquinoline are utilized as research reagents in the synthesis of fluorescent dyes. For instance, a fluorescent cyanine (B1664457) dye was synthesized by condensing 6-formylated 1,2,2,4-tetramethyl-1,2-dihydroquinoline with 1,7-dimethyl-2-phenylimidazo[1,2-a]pyridin-1-ium iodide. rsc.org This resulting dye was found to be a selective sensor for ferric ions. rsc.org The general class of quinoline (B57606) derivatives is recognized for its utility in creating fluorescent probes for bio-imaging and for detecting various anions and cations, owing to their electron-donating properties and intense π–π* transitions. A Russian patent also notes that 2,2,4-trimethyl-1,2-dihydroquinoline is widely used in the production of cyanine dyes.

Labeling of Biological Macromolecules in Biochemical Studies

While direct evidence for the use of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol itself in the labeling of biological macromolecules is not prevalent in the reviewed literature, the broader class of quinoline derivatives is instrumental in the synthesis of cyanine dyes. These dyes are widely recognized for their application as fluorescent probes that can be conjugated to biological molecules such as DNA and proteins, facilitating research in areas like DNA sequencing, flow cytometry, and immunoassays. The synthesis of such dyes often involves the condensation of heterocyclic precursors, a category to which quinoline derivatives belong.

Potential in Drug Development